Methyl N-Boc-3-Oxopiperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

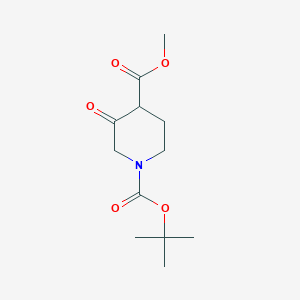

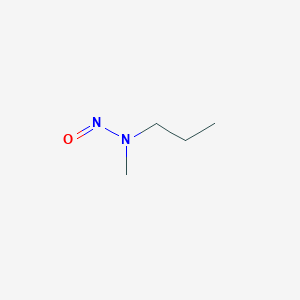

“Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “Methyl N-tert-Butoxycarbonyl-3-Oxopiperidine-4-carboxylate” and "3-Oxo-1,4-piperidinedicarboxylic acid 1- (1,1-dimethylethyl) 4-methyl ester" .

Synthesis Analysis

This compound is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists . It is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for the treatment of migraine .Molecular Structure Analysis

The molecular weight of “Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is 257.283 Da . The structure of this compound includes a piperidine ring, which is a common structural motif found in many bioactive compounds .Chemical Reactions Analysis

As a reagent, “Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is involved in various chemical reactions. For instance, it is used in the synthesis of fused pyrimidines and heterocycles .Physical And Chemical Properties Analysis

“Methyl N-Boc-3-Oxopiperidine-4-carboxylate” has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.175±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Fused Pyrimidines

This compound is used as a reagent in the synthesis of fused pyrimidines, which are known to be histamine H4 receptor antagonists . Histamine H4 receptor antagonists are potential therapeutic agents for the treatment of inflammatory and immune disorders.

Synthesis of Heterocycles

It is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit . These heterocycles are used for pharmaceutical purposes as mGluR1 antagonists, which can be used for the treatment of migraines.

Building Block for Selective Ligands

1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of selective ligands . Ligands are ions or molecules that bind to a central atom to form a coordination complex.

Stereocontrolled Synthesis of Chiral Compounds

N-Boc-3-piperidinone is useful in stereocontrolled synthesis of chiral compounds . Chiral compounds are molecules that have non-superimposable mirror images. The ability to produce chiral compounds is crucial in the pharmaceutical industry because often only one of two enantiomers is responsible for the desired biological activity.

Synthesis of Spirorifamycins

It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure . Spirorifamycins are a type of antibiotic that are used to treat bacterial infections.

Synthesis of Other Piperidine Derivatives

This compound can be used as a starting material for the synthesis of a wide range of other piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals.

Safety and Hazards

This compound is labeled with the GHS symbols GHS07 and GHS03, indicating that it can cause skin irritation, serious eye irritation, and may intensify fire; oxidizer . Precautionary measures include avoiding causing sparks or flames, handling while wearing protective gloves/eye protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It is used as a reagent in the synthesis of fused pyrimidines as histamine h4 receptor antagonists . Histamine H4 receptors play a crucial role in the immune response and inflammation, indicating that this compound may indirectly influence these biological processes.

Mode of Action

As a reagent, it contributes to the synthesis of other compounds, such as fused pyrimidines . These compounds can interact with histamine H4 receptors, potentially altering their activity and influencing the immune response and inflammation.

Biochemical Pathways

The compound is involved in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit . These heterocycles can act as mGluR1 antagonists , which are involved in various neurological pathways. mGluR1 antagonists have been studied for their potential in the treatment of conditions like migraine .

Result of Action

As a reagent in the synthesis of compounds that can act as histamine h4 receptor antagonists , it may indirectly contribute to the modulation of immune response and inflammation.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLAUYYGDJPEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441151 |

Source

|

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-3-Oxopiperidine-4-carboxylate | |

CAS RN |

220223-46-1 |

Source

|

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

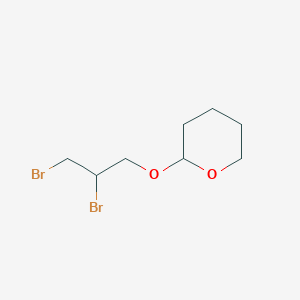

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

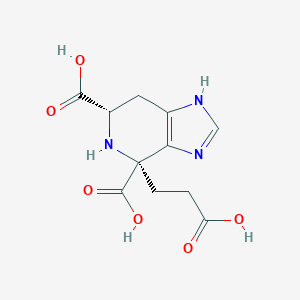

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

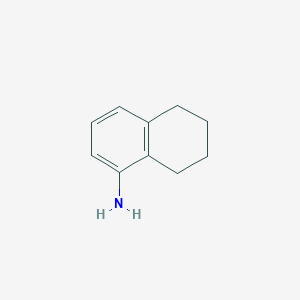

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

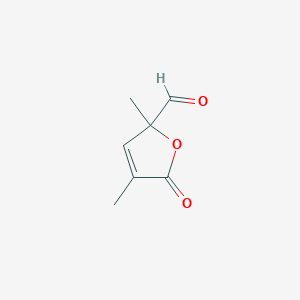

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)